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1. Introduction

Ambuphylline is an investigational methylxanthine derivative, structurally related to

theophylline. It is formulated as a combination of a theophylline-like molecule and a solubilizing

agent to improve bioavailability.[1][2] Preclinical studies suggest that Ambuphylline functions

as a competitive nonselective phosphodiesterase (PDE) inhibitor and a nonselective adenosine

receptor antagonist.[3][4] By inhibiting PDE, Ambuphylline increases intracellular

concentrations of cyclic adenosine monophosphate (cAMP), a key second messenger involved

in various cellular processes, including smooth muscle relaxation and inflammation.[4] Its

antagonism of adenosine receptors is also believed to contribute to its pharmacological effects.

These mechanisms suggest potential therapeutic applications in inflammatory and respiratory

diseases.

This document outlines the experimental design for a first-in-human (FIH) Phase 1 clinical trial

to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of

Ambuphylline in healthy adult subjects.

2. Objectives

The primary and secondary objectives of this FIH trial are crucial for establishing a safe dose

range for future studies.

Primary Objective: To assess the safety and tolerability of single ascending doses (SAD) and

multiple ascending doses (MAD) of Ambuphylline in healthy subjects and to determine the
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maximum tolerated dose (MTD) or recommended Phase 2 dose (RP2D).

Secondary Objectives:

To characterize the pharmacokinetic (PK) profile of Ambuphylline and its major

metabolites following single and multiple doses.

To evaluate the pharmacodynamic (PD) effects of Ambuphylline on relevant biomarkers.

To assess the effect of food on the pharmacokinetics of Ambuphylline.

3. Overall Study Design

This is a Phase 1, single-center, randomized, double-blind, placebo-controlled, ascending dose

study. The trial will be conducted in two parts: a Single Ascending Dose (SAD) phase and a

Multiple Ascending Dose (MAD) phase. The safety and well-being of trial participants are the

highest priority throughout the study. A Data and Safety Monitoring Board (DSMB) will be

responsible for reviewing safety data at regular intervals.

The starting dose for the SAD phase will be determined based on the No Observed Adverse

Effect Level (NOAEL) from preclinical toxicology studies, following regulatory guidelines. Dose

escalation decisions will be guided by a predefined scheme, typically a "3+3" design, and will

be based on a thorough review of all available safety and tolerability data from the preceding

cohort.

Protocols
1. Study Population

A small group of healthy volunteers, typically ranging from 20 to 80 individuals, will be recruited

for the Phase 1 trial.
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Criteria Description

Inclusion Criteria
1. Healthy male or female subjects, 18 to 55

years of age.

2. Body Mass Index (BMI) between 18.5 and

30.0 kg/m ².

3. No clinically significant abnormalities on

physical examination, ECG, and clinical

laboratory tests.

4. Willing and able to provide written informed

consent.

Exclusion Criteria
1. History of clinically significant cardiovascular,

renal, hepatic, or neurological disease.

2. Known hypersensitivity to methylxanthines

(e.g., caffeine, theophylline).

3. Use of any prescription or over-the-counter

medication within 14 days prior to dosing.

4. Positive test for drugs of abuse or alcohol.

5. Consumption of caffeine- or xanthine-

containing products within 48 hours of dosing.

2. Dose Escalation and Administration

A traditional 3+3 dose escalation design will be used to ensure patient safety while gathering

data.

Table 2: Single Ascending Dose (SAD) Escalation Scheme
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Cohort Dose Level (mg)
Number of Subjects

(Ambuphylline:Placebo)

1 X 6:2

2 2X 6:2

3 4X 6:2

4 8X 6:2

| ... | (escalation continues until MTD) | 6:2 |

Table 3: Multiple Ascending Dose (MAD) Escalation Scheme

Cohort
Dose Level (mg, once daily

for 7 days)

Number of Subjects

(Ambuphylline:Placebo)

A Y 8:2

B 2Y 8:2

C 4Y 8:2

| ... | (escalation continues based on SAD data and emerging MAD data) | 8:2 |

3. Safety Monitoring Plan

Continuous and rigorous monitoring is essential to ensure participant safety.
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Assessment Details

Adverse Events (AEs)
Monitored and recorded throughout the study,

graded according to CTCAE v5.0.

Dose-Limiting Toxicities (DLTs)

Specific toxicities (defined in Table 5) occurring

in Cycle 1 that are considered related to the

study drug.

Vital Signs
Blood pressure, heart rate, respiratory rate,

temperature measured at predefined intervals.

ECGs
12-lead ECGs performed at screening, pre-

dose, and multiple post-dose time points.

Clinical Laboratory Tests

Hematology, clinical chemistry, and urinalysis

performed at screening and specified post-dose

times.

Table 5: Definition of Dose-Limiting Toxicities (DLTs)

Toxicity Type Definition

Hematologic

Grade 4 neutropenia or
thrombocytopenia. Grade 3 febrile
neutropenia.

Non-Hematologic
Grade ≥3 non-hematologic toxicity considered

related to the study drug.

Cardiovascular

Clinically significant ECG abnormalities (e.g.,

QTc prolongation > 500 ms). Grade ≥3

hypotension or tachycardia.

| Neurological | Grade ≥3 CNS toxicity (e.g., seizure, confusion). |

4. Schedule of Assessments

A detailed schedule ensures all necessary data is collected consistently across all participants.
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Assessment Screening Day -1
Day 1

(Dosing)

Days 2-7

(MAD)
Follow-up

Informed

Consent
X

Physical

Exam
X X

Vital Signs X X

Pre-dose,

0.5, 1, 2, 4, 8,

12, 24h post-

dose

Pre-dose, 2h

post-dose
X

12-Lead ECG X X

Pre-dose, 2,

6, 24h post-

dose

Pre-dose

(Days 3, 5, 7)
X

Clinical Labs X

Pre-dose,

24h post-

dose

Pre-dose

(Day 7)
X

PK Sampling

Pre-dose,

0.25, 0.5, 1,

1.5, 2, 4, 6, 8,

12, 24, 48,

72h post-

dose

See Table 6

PD

Biomarkers

Pre-dose, 2,

6, 24h post-

dose

Pre-dose

(Day 7), 2h

post-dose

5. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments

Understanding the relationship between drug concentration and its effect is a primary goal of

early-phase trials.

Table 6: Pharmacokinetic (PK) Sampling Schedule (MAD Phase, Day 1 and Day 7)
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Time Point Description

Pre-dose (0h) Immediately before dosing.

Post-dose 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24h.

Trough (MAD only) Pre-dose on Days 3, 5, 6.

| PK Parameters to be Calculated: Cmax, Tmax, AUC0-t, AUC0-inf, T1/2, CL, Vd. | |

A robust biomarker strategy is crucial for evaluating the biological activity of the drug.

Table 7: Pharmacodynamic (PD) Biomarker Panel

Biomarker Matrix Assay Rationale

cAMP levels

Peripheral Blood
Mononuclear Cells
(PBMCs)

Competitive ELISA
Direct measure of
PDE inhibition.

Adenosine levels Plasma LC-MS/MS

To assess target

engagement of

adenosine receptors.

Inflammatory

Cytokines (e.g., TNF-

α, IL-6, IL-8)

Plasma

Multiplex

Immunoassay

(Luminex)

To evaluate potential

anti-inflammatory

effects.

| Phosphorylated CREB (pCREB) | PBMCs | Western Blot / Flow Cytometry | Downstream

marker of cAMP signaling pathway activation. |

Detailed Experimental Protocols
Protocol 1: Quantification of cAMP in PBMCs by Competitive ELISA

Sample Collection and Processing:

Collect whole blood in CPT tubes.
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Centrifuge at 1,800 x g for 20 minutes at room temperature to isolate PBMCs.

Wash the PBMC layer twice with cold PBS.

Lyse 1x10^6 cells in 100 µL of 0.1 M HCl for 10 minutes on ice.

Centrifuge at 600 x g for 10 minutes to pellet cellular debris.

Collect the supernatant (cell lysate) for cAMP measurement.

ELISA Procedure (using a commercial kit):

Prepare standards and samples according to the manufacturer's protocol. Samples may

require acetylation for increased sensitivity.

Add 50 µL of standard or sample to appropriate wells of the supplied Goat Anti-Rabbit IgG

microtiter plate.

Add 25 µL of cAMP-Peroxidase Conjugate to each well.

Add 25 µL of Rabbit Anti-cAMP antibody to each well.

Incubate for 2 hours at room temperature on a plate shaker.

Wash the plate four times with the provided wash buffer.

Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room

temperature.

Add 50 µL of Stop Solution to each well.

Read the absorbance at 450 nm within 15 minutes.

Calculate cAMP concentrations based on the standard curve.

Protocol 2: Quantification of Plasma Cytokines by Multiplex Immunoassay

Sample Collection:
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Collect whole blood in EDTA tubes.

Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

Aliquot the plasma into cryovials and store immediately at -80°C.

Multiplex Assay Procedure (e.g., Luminex platform):

Use a pre-configured human cytokine magnetic bead panel (e.g., TNF-α, IL-6, IL-8).

Prepare standards, controls, and plasma samples according to the kit protocol. Plasma

samples may require dilution.

Add 50 µL of the mixed magnetic bead solution to each well of a 96-well plate.

Wash the beads twice using a magnetic plate washer.

Add 50 µL of standards, controls, or samples to the appropriate wells.

Incubate for 2 hours at room temperature on a plate shaker.

Wash the plate three times.

Add 25 µL of the detection antibody cocktail to each well and incubate for 1 hour at room

temperature.

Add 50 µL of Streptavidin-PE to each well and incubate for 30 minutes.

Wash the plate three times.

Resuspend the beads in 100 µL of sheath fluid.

Acquire data on a Luminex instrument.

Analyze the data using the instrument's software to determine cytokine concentrations

based on the standard curves.

Visualizations
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Figure 1: Proposed Ambuphylline Signaling Pathway
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Caption: Figure 1: Proposed Ambuphylline Signaling Pathway
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Caption: Figure 2: First-in-Human Trial Workflow

Figure 3: 3+3 Dose Escalation Decision Logic
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Caption: Figure 3: 3+3 Dose Escalation Decision Logic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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and industry.
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